molecular formula C26H45N3O3 B14285266 N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide CAS No. 138219-95-1

N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide

Cat. No.: B14285266
CAS No.: 138219-95-1
M. Wt: 447.7 g/mol
InChI Key: NFUJPSHDGFFUDI-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide typically involves a multi-step process. One common method includes the nitration of a dimethylaminophenyl precursor, followed by the coupling of the nitrophenyl intermediate with an octadecanamide chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]octadecanamide
  • N-[2-(Dimethylamino)ethyl]octadecanamide
  • N-[4-(Dimethylamino)butyl]octadecanamide

Uniqueness

N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide is unique due to the presence of both a nitrophenyl group and a long octadecanamide chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

138219-95-1

Molecular Formula

C26H45N3O3

Molecular Weight

447.7 g/mol

IUPAC Name

N-[2-(dimethylamino)-5-nitrophenyl]octadecanamide

InChI

InChI=1S/C26H45N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30)27-24-22-23(29(31)32)20-21-25(24)28(2)3/h20-22H,4-19H2,1-3H3,(H,27,30)

InChI Key

NFUJPSHDGFFUDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

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